2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14959803
InChI: InChI=1S/C20H14ClN3O3S2/c1-2-23-19(26)15(29-20(23)28)11-14-17(27-13-8-6-12(21)7-9-13)22-16-5-3-4-10-24(16)18(14)25/h3-11H,2H2,1H3/b15-11-
SMILES:
Molecular Formula: C20H14ClN3O3S2
Molecular Weight: 443.9 g/mol

2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14959803

Molecular Formula: C20H14ClN3O3S2

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C20H14ClN3O3S2
Molecular Weight 443.9 g/mol
IUPAC Name (5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H14ClN3O3S2/c1-2-23-19(26)15(29-20(23)28)11-14-17(27-13-8-6-12(21)7-9-13)22-16-5-3-4-10-24(16)18(14)25/h3-11H,2H2,1H3/b15-11-
Standard InChI Key KLRLOFSMFMNKOI-PTNGSMBKSA-N
Isomeric SMILES CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S
Canonical SMILES CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:

  • Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved via cyclization reactions involving suitable pyridine derivatives and urea or guanidine-based compounds.

  • Introduction of the thiazolidinone moiety: The thiazolidinone ring is synthesized by reacting ethyl derivatives with carbon disulfide and amines under basic conditions.

  • Coupling with 4-chlorophenol: The chlorophenoxy group is introduced via nucleophilic substitution or esterification reactions.

Example Reaction Scheme:

StepReagents/ConditionsProduct Description
1Pyridine derivative + UreaIntermediate pyrido[1,2-a]pyrimidine
2Ethylamine + Carbon disulfide + BaseThiazolidinone intermediate
3Coupling with 4-chlorophenol under refluxFinal compound

Analytical Characterization

The compound's structure can be confirmed using the following techniques:

  • NMR Spectroscopy (1H and 13C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect functional groups such as C=O and C=N.

  • X-ray Crystallography: For detailed structural elucidation.

Current Applications:

  • Used as a scaffold in medicinal chemistry for designing enzyme inhibitors.

  • Investigated for antimicrobial formulations due to its heterocyclic framework.

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying substituents.

  • In Vivo Testing: To evaluate pharmacokinetics and toxicity profiles.

  • Docking Studies: To predict binding affinity with biological targets such as kinases or microbial enzymes.

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